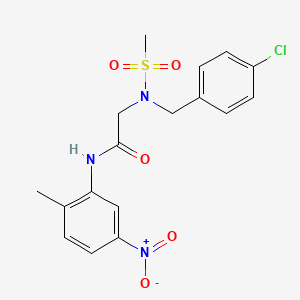![molecular formula C13H16N2O3S B4855523 N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylmethanesulfonamide](/img/structure/B4855523.png)
N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylmethanesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, including N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylmethanesulfonamide, often involves efficient reagents and conditions that facilitate the formation of the quinoline core. For instance, poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide have been utilized as efficient reagents for the synthesis of quinolines in excellent yields from 2-aminoaryl ketones and carbonyl compounds under aqueous and solvent-free conditions (R. Ghorbani‐Vaghei & S. Akbari-Dadamahaleh, 2009). Moreover, metal-catalyzed reactions, such as those mediated by copper, have been shown to facilitate the synthesis of quinolin-4-ylmethanesulfonamides, demonstrating the versatility of methods available for constructing such compounds (Kyung Hwan Oh, Jin Gyeong Kim, & J. Park, 2017).
Molecular Structure Analysis
The molecular structure of N-methylmethanesulfonamide, a related compound, has been determined at low temperature, revealing a gauche conformation between the methyl group and the H atom bonded to the amide N atom, highlighting the structural aspects that may influence the reactivity and properties of similar compounds (Timothy C. Higgs, A. Parkin, S. Parsons, & P. A. Tasker, 2002).
Chemical Reactions and Properties
The reactivity of quinoline derivatives can be exemplified by their ability to undergo various chemical reactions. For example, the synthesis of N-(3-chloro-2-quinoxalyl)arylsulfonamides involves the reaction of 2,3-dichloroquinoxaline with substituted arylsulfonamides, demonstrating the potential for nucleophilic substitution reactions and the formation of condensed quinoxalines (S. V. Litvinenko, V. Savich, & L. Bobrovnik, 1994).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are crucial for understanding the behavior of chemical compounds. The crystal structure of related sulfonamides and sulfonamide derivatives provides insights into the arrangement and bonding in solid state, which can be relevant for the design and application of this compound and similar compounds (T. Cameron, W. J. Chute, & O. Knop, 1984).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for further functionalization, are essential for the application of quinoline derivatives in various fields. Studies on the synthesis and reactivity of quinoline N-oxides with sulfonamides under metal-free conditions shed light on the versatile chemistry of these compounds, enabling the synthesis of N-(quinolin-2-yl)sulfonamides in satisfactory to excellent yields (Xiaoqiang Yu, San-Ba Yang, Yue Zhang, Ming-juan Guo, Yoshinori Yamamoto, & M. Bao, 2017).
Propiedades
IUPAC Name |
N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-4-5-10-7-11(8-15(2)19(3,17)18)13(16)14-12(10)6-9/h4-7H,8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEMZNCEFBNJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-methoxy-3-[(4-phenyl-1-piperazinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B4855450.png)
![N-(3-methoxyphenyl)-N'-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4855461.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4855472.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4855473.png)

![N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4855490.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B4855496.png)
![N-benzyl-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4855502.png)
![N-(3-hydroxyphenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4855507.png)

![(4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B4855534.png)
![1-[2-(2-methoxyphenoxy)butanoyl]-4-phenylpiperazine](/img/structure/B4855542.png)
![2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4855544.png)
![methyl 2-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4855545.png)